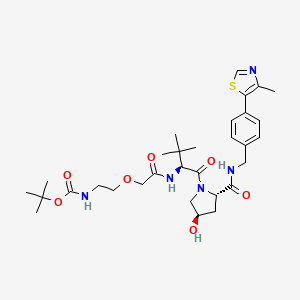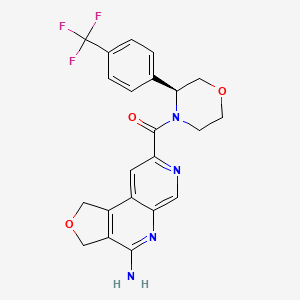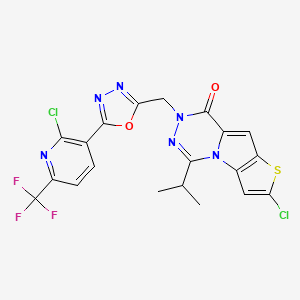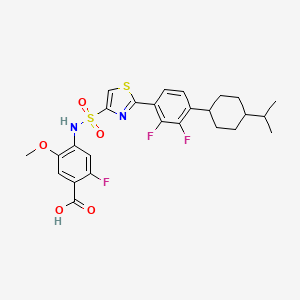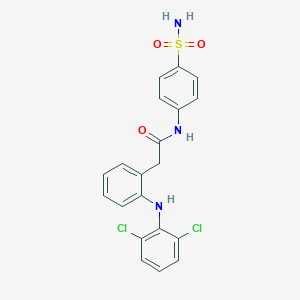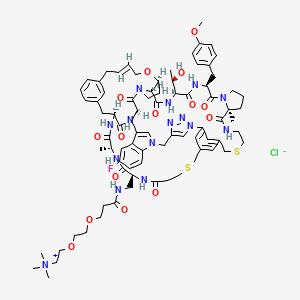
Pcsk9-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pcsk9-IN-19 is a compound that acts as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is an enzyme that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDL receptors available to clear low-density lipoprotein cholesterol (LDL-C) from the bloodstream, thereby lowering plasma LDL-C levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-19 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. These reactions may include nucleophilic substitution, oxidation, reduction, and cyclization reactions. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process requires optimization of reaction conditions, purification methods, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to monitor the purity and identity of the compound during production .
Chemical Reactions Analysis
Types of Reactions
Pcsk9-IN-19 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Pcsk9-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Employed in cellular and molecular biology studies to investigate the role of PCSK9 in various biological processes.
Medicine: Explored as a potential therapeutic agent for the treatment of hypercholesterolemia and cardiovascular diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PCSK9
Mechanism of Action
Pcsk9-IN-19 exerts its effects by binding to PCSK9 and preventing it from interacting with LDL receptors. This inhibition leads to an increase in the number of LDL receptors on the surface of liver cells, which enhances the clearance of LDL-C from the bloodstream. The molecular targets of this compound include the catalytic domain of PCSK9, where it binds and blocks the enzyme’s activity. The pathways involved in this mechanism include the LDL receptor recycling pathway and cholesterol homeostasis .
Comparison with Similar Compounds
Pcsk9-IN-19 is compared with other PCSK9 inhibitors such as alirocumab, evolocumab, and inclisiran. These compounds also target PCSK9 but differ in their molecular structures, binding affinities, and modes of administration. For example:
Alirocumab: A monoclonal antibody that binds to PCSK9 and prevents its interaction with LDL receptors.
Evolocumab: Another monoclonal antibody with a similar mechanism of action as alirocumab.
Inclisiran: A small interfering RNA that reduces the production of PCSK9 by targeting its messenger RNA
This compound is unique in its specific binding to the catalytic domain of PCSK9, which may offer advantages in terms of potency and selectivity compared to other inhibitors.
Properties
Molecular Formula |
C81H105ClFN15O15S2 |
|---|---|
Molecular Weight |
1647.4 g/mol |
IUPAC Name |
2-[2-[3-[[(1S,9E,13S,17S,20S,23S,29S,55R,60R,63S)-50-fluoro-20-[(1R)-1-hydroxyethyl]-23-[(4-methoxyphenyl)methyl]-29,60-dimethyl-18,21,24,30,57,59,62,65,70-nonaoxo-12-oxa-34,68-dithia-16,19,22,25,31,41,42,43,46,56,58,61,64-tridecazadecacyclo[36.19.12.13,7.116,55.136,40.141,44.146,53.013,17.025,29.047,52]tetraheptaconta-3,5,7(74),9,36(73),37,39,42,44(72),47(52),48,50,53(71)-tridecaen-63-yl]methylamino]-3-oxopropoxy]ethoxy]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C81H104FN15O15S2.ClH/c1-50-73(101)87-63-41-54-14-10-13-52(36-54)12-8-9-29-112-68-21-27-94-72(68)77(105)90-71(51(2)98)76(104)89-64(40-53-15-18-61(109-7)19-16-53)79(107)95-26-11-24-81(95,3)80(108)83-25-35-114-49-56-37-55(48-113-34-23-70(100)86-66(75(103)85-50)44-84-69(99)22-30-110-32-33-111-31-28-97(4,5)6)38-60(39-56)96-47-59(91-92-96)46-93-45-57(42-65(78(94)106)88-74(63)102)62-43-58(82)17-20-67(62)93;/h8-10,13-20,36-39,43,45,47,50-51,63-66,68,71-72,98H,11-12,21-35,40-42,44,46,48-49H2,1-7H3,(H7-,83,84,85,86,87,88,89,90,99,100,101,102,103,104,105,108);1H/b9-8+;/t50-,51-,63+,64+,65-,66+,68+,71+,72+,81+;/m1./s1 |
InChI Key |
YNYQUKYDKNGFKD-PFVDBXJTSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H]2CC3=CC=CC(=C3)C/C=C/CO[C@H]4CCN5[C@@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N6CCC[C@]6(C(=O)NCCSCC7=CC(=CC(=C7)CSCCC(=O)N[C@H](C(=O)N1)CNC(=O)CCOCCOCC[N+](C)(C)C)N8C=C(CN9C=C(C[C@H](C5=O)NC2=O)C1=C9C=CC(=C1)F)N=N8)C)CC1=CC=C(C=C1)OC)[C@@H](C)O.[Cl-] |
Canonical SMILES |
CC1C(=O)NC2CC3=CC=CC(=C3)CC=CCOC4CCN5C4C(=O)NC(C(=O)NC(C(=O)N6CCCC6(C(=O)NCCSCC7=CC(=CC(=C7)CSCCC(=O)NC(C(=O)N1)CNC(=O)CCOCCOCC[N+](C)(C)C)N8C=C(CN9C=C(CC(C5=O)NC2=O)C1=C9C=CC(=C1)F)N=N8)C)CC1=CC=C(C=C1)OC)C(C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




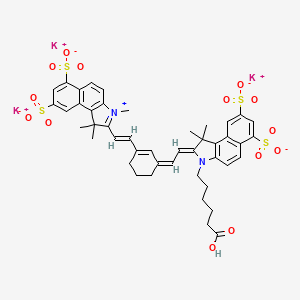
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
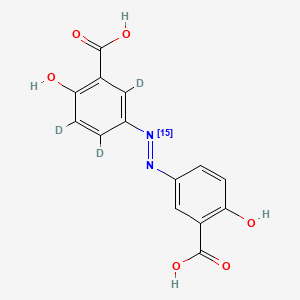
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
